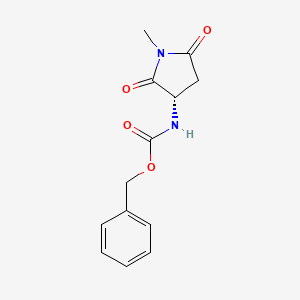
(S)-benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical and biological applications. This particular compound features a benzyl group attached to a carbamate moiety, which is further connected to a pyrrolidinone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with (S)-1-methyl-2,5-dioxopyrrolidine-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
化学反応の分析
Types of Reactions
Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidative conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Benzyl alcohol and (S)-1-methyl-2,5-dioxopyrrolidine-3-amine.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate has several applications in scientific research:
作用機序
The mechanism of action of Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate involves its hydrolysis to release the active amine and benzyl alcohol. The released amine can then interact with biological targets, such as enzymes or receptors, to exert its effects. The carbamate group acts as a protecting group, ensuring the stability of the amine until it reaches its target site .
類似化合物との比較
Similar Compounds
Benzyl carbamate: Similar structure but lacks the pyrrolidinone ring.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate is unique due to the presence of the pyrrolidinone ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other carbamates .
特性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
benzyl N-[(3S)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H14N2O4/c1-15-11(16)7-10(12(15)17)14-13(18)19-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)/t10-/m0/s1 |
InChIキー |
DYZILRGWMZBOJF-JTQLQIEISA-N |
異性体SMILES |
CN1C(=O)C[C@@H](C1=O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CN1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


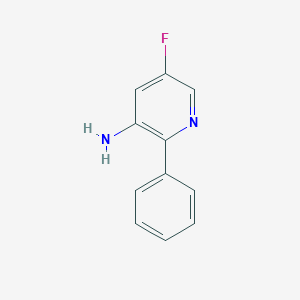
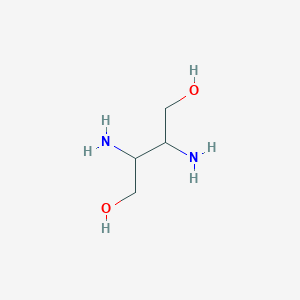
![3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one](/img/structure/B12970902.png)
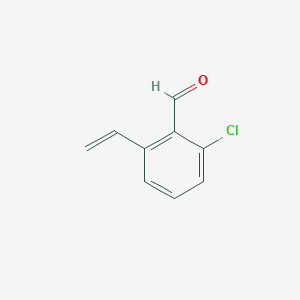

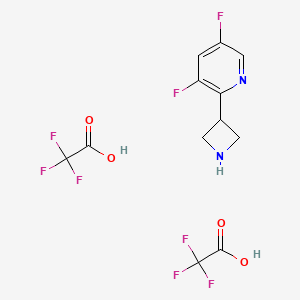
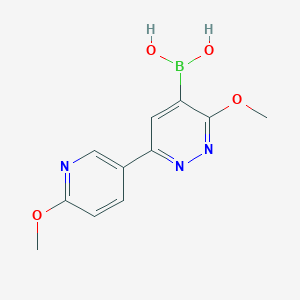

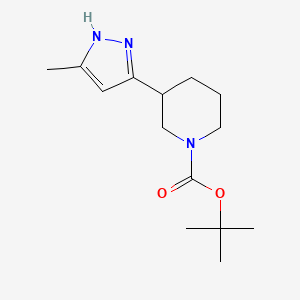
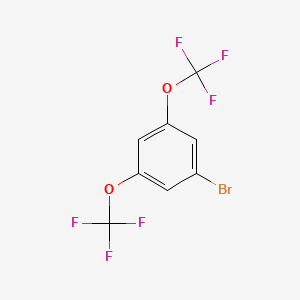
![(R)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12970961.png)
![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)
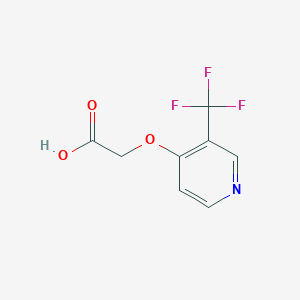
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
